molecular formula C18H22N6O7S B2481921 N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-12-1

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2481921
CAS RN: 868982-12-1
M. Wt: 466.47
InChI Key: CLARASCAUBTJAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide involves intricate chemical reactions that highlight the efficiency and specificity required to obtain the desired product. For example, the use of ionic liquids such as 3-methyl-1-sulfonic acid imidazolium nitrate as reagents for the nitration of aromatic compounds showcases a method for efficiently introducing nitro groups into aromatic rings, a key step in synthesizing nitrophenyl-sulfonyl-related compounds (Zolfigol et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds containing imidazolium, oxazolidin-2-yl, and sulfonyl groups is complex and requires detailed analysis. Techniques such as X-ray crystallography and molecular docking studies provide insights into the arrangement of atoms, molecular geometry, and potential interaction sites. For instance, structural analysis of related compounds reveals how substituent groups affect molecular conformation and stability, which is crucial for understanding the reactivity and properties of the target compound (Hayashi, Karasawa, & Koga, 2008).

Chemical Reactions and Properties

Chemical reactions involving N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide and its analogs are diverse, ranging from nitration and amination to complex rearrangements. These reactions are pivotal for modifying the compound's functional groups, thus tailoring its properties for specific applications. The reactivity of the nitro, sulfonyl, and imidazole groups under various conditions can lead to the formation of novel compounds with unique properties (Andrianov, Tikhomirov, & Eremeev, 1991).

Scientific Research Applications

1. Bioreductive Activation and Radiosensitization

The compound is studied for its role in bioreductive activation and as a radiosensitizer. Research reveals that related nitroimidazole compounds act as selective bioreductively activated cytotoxins, particularly effective against hypoxic tumor cells, both in vitro and in vivo. This suggests potential applications in enhancing radiotherapy for cancer treatment (Jenkins et al., 1990).

2. Development of Balanced AT1/AT2 Receptor Antagonists

Imidazole derivatives have been explored as balanced angiotensin II receptor antagonists, with compounds like XR510 showing subnanomolar affinity for both AT1 and AT2 receptors. This research indicates potential for the development of antihypertensive drugs (Quan et al., 1995).

3. Novel Synthetic Approaches

The chemical has been a focus in developing novel synthetic methodologies. For instance, a one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates its significance in the synthesis of anthranilic acid derivatives and oxalamides, showcasing its utility in organic synthesis and medicinal chemistry (Mamedov et al., 2016).

4. Corrosion Inhibition

Research into imidazole derivatives has shown their effectiveness as corrosion inhibitors. Studies involving benzimidazole bearing oxadiazoles indicate their role in forming protective layers on metals, suggesting applications in materials science and engineering (Ammal et al., 2018).

5. Coordination Chemistry and Electrochemical Properties

The compound has been involved in studies related to coordination chemistry. Research on compounds containing similar structures shows their interaction with metal centers, leading to novel nickel complexes. Such studies are crucial in the field of coordination chemistry and materials science (Bermejo et al., 2000).

6. Development of Novel Antimicrobial Agents

The compound's structure is relevant to the synthesis of novel antimicrobial agents. Research on imidazole-based compounds has demonstrated significant activities against bacterial and fungal strains, suggesting its potential in developing new antibiotics and antifungal drugs (Kumar et al., 2017).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O7S/c25-17(20-6-1-8-22-9-7-19-13-22)18(26)21-12-16-23(10-11-31-16)32(29,30)15-4-2-14(3-5-15)24(27)28/h2-5,7,9,13,16H,1,6,8,10-12H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLARASCAUBTJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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